Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)-
CAS No.:
Cat. No.: VC15782315
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO |
|---|---|
| Molecular Weight | 254.12 g/mol |
| IUPAC Name | 1-(5-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H12BrNO/c1-8(14)13-7-3-4-9-10(12)5-2-6-11(9)13/h2,5-6H,3-4,7H2,1H3 |
| Standard InChI Key | MJTPDWMPMUQBPK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCC2=C1C=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of a quinoline ring system reduced at the 3,4-positions to form a dihydroquinoline scaffold. A bromine atom is substituted at the 5-position of the aromatic ring, while an acetyl group (-COCH₃) is attached to the nitrogen atom at the 1-position . This configuration introduces steric and electronic effects that influence both reactivity and biological interactions.
Molecular Descriptors
Key molecular properties include:
The planar quinoline ring and the acetyl group’s electron-deficient carbonyl moiety create distinct regions of electrophilicity, critical for understanding substitution patterns and reaction pathways.
Synthesis and Optimization Strategies
Bromination of Dihydroquinoline
The synthesis begins with the bromination of 3,4-dihydroquinoline. Electrophilic aromatic substitution occurs preferentially at the 5-position due to the directing effects of the nitrogen atom and the reduced ring’s electronic environment. This step typically employs brominating agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
Acylation Reaction
Subsequent acylation introduces the ethanone group via nucleophilic substitution. Acetyl chloride or acetic anhydride reacts with the brominated intermediate in the presence of a Lewis acid catalyst, yielding the final product. Recent studies highlight the use of p-toluenesulfonic acid (p-TSA) as a catalyst in similar quinoline functionalization reactions, achieving yields up to 85% under optimized solvent conditions (e.g., DMSO at 115°C) .
Solvent and Temperature Effects
Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance electrophilic reactivity by stabilizing transition states, whereas nonpolar solvents (e.g., toluene) may reduce byproduct formation . For example, a 2022 study demonstrated that switching from solvent-free conditions to DMSO increased the yield of a related quinoline derivative from 17% to 87% .
Chemical Reactivity and Functionalization
Bromine-Mediated Substitutions
The C-Br bond at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. This reactivity is exploited to introduce diverse functional groups, enabling the creation of analogs for structure-activity relationship (SAR) studies.
Carbonyl Group Reactivity
The acetyl group participates in condensation reactions, forming Schiff bases with primary amines. Additionally, the carbonyl oxygen can act as a hydrogen bond acceptor, influencing the compound’s bioavailability and receptor binding.
Ring-Opening and Rearrangements
Under strong acidic or basic conditions, the dihydroquinoline ring may undergo ring-opening reactions, yielding linear intermediates that can be cyclized into novel heterocycles .
Research Advancements and Future Directions
Synthetic Methodology Innovations
Recent advances in one-pot multicomponent reactions (MCRs) offer routes to diversify the quinoline scaffold. For instance, p-TSA-catalyzed cyclizations in DMSO enable the fusion of quinoline with acridine or quinazolinone moieties, expanding the compound’s utility in drug discovery .
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., folate) could enhance the compound’s bioavailability and reduce off-target effects.
Computational Modeling
Density functional theory (DFT) calculations and molecular dynamics simulations are critical for predicting metabolic stability and optimizing pharmacokinetic profiles.
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